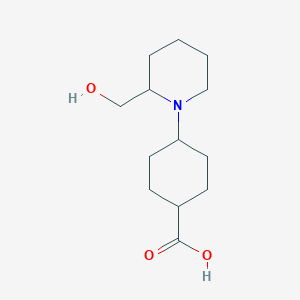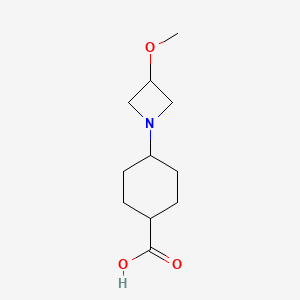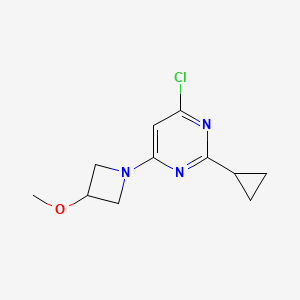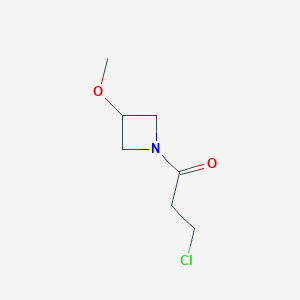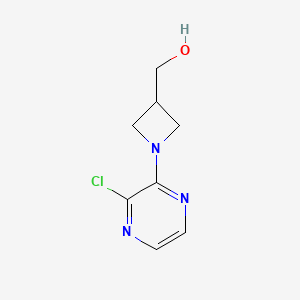
2-(4-(Ethoxymethyl)piperidin-1-yl)acetic acid
Übersicht
Beschreibung
“2-(4-(Ethoxymethyl)piperidin-1-yl)acetic acid” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “this compound” is not specified in the available resources.Chemical Reactions Analysis
The chemical reactions involved in the formation of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . Specific chemical reactions for “this compound” are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Oxindole Synthesis via Palladium-catalyzed CH Functionalization
In a study by Magano, Kiser, Shine, and Chen (2014), a method involving palladium-catalyzed CH functionalization was utilized for the synthesis of oxindoles, crucial intermediates in medicinal chemistry. This process demonstrates the compound's relevance in creating complex molecules, potentially leading to the discovery of new therapeutic agents. The methodology highlights the versatility of piperidine derivatives in facilitating complex chemical transformations (Magano et al., 2014).
Synthesis and Application in Carbohydrate Chemistry
Spjut, Qian, and Elofsson (2010) developed a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group for hydroxyl protection, showcasing another dimension of piperidine derivatives in organic synthesis. Their work underlines the strategic use of piperidine-related chemistry in constructing complex carbohydrate molecules, essential for developing novel biologically active compounds (Spjut et al., 2010).
Large-scale Chiral Synthesis of Protected 2-substituted 4-oxo-piperidine Derivatives
Lau, Hansen, Kilburn, Frydenvang, Holsworth, Ge, Uyeda, Judge, and Andersen (2002) reported on the large-scale chiral synthesis of protected 2-substituted 4-oxo-piperidine derivatives. This research is pivotal for the development of novel pharmaceuticals, emphasizing the critical role of piperidine derivatives in generating chiral compounds for therapeutic use (Lau et al., 2002).
Mannich Bases with Pyrazolone Moiety
Naik, Prasad, Narasimha, Rao, and Ravindranath (2013) synthesized novel Mannich bases bearing a pyrazolone moiety. These compounds were characterized and evaluated for their electrochemical behavior, indicating their potential application in developing new materials or analytical methods. This study showcases the diversity of applications for piperidine derivatives beyond pharmaceuticals, extending into materials science (Naik et al., 2013).
UCB JO28 and Bronchial Hyperreactivity
In research conducted by Maesen, Smeets, Baltes, and Rihoux (2004), UCB JO28, derived from diphenylmethylene piperidine, demonstrated spasmolytic properties and protection against histamine and methacholine-induced bronchospasm. Although this might edge towards therapeutic applications, the focus here is on the compound's utility in studying respiratory conditions, indicating the breadth of research facilitated by piperidine derivatives (Maesen et al., 2004).
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes . The exact interaction of this compound with its targets would depend on the specific structure of the derivative and the nature of the target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical reactions . These can include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
It is known that piperidine derivatives can have a wide range of effects, depending on their specific structure and the nature of their targets .
Biochemische Analyse
Biochemical Properties
2-(4-(Ethoxymethyl)piperidin-1-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, piperidine derivatives are known to exhibit significant biological activity, including enzyme inhibition and receptor modulation
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to exhibit antiproliferative activity by inhibiting tubulin polymerization, which is crucial for cell division . Additionally, this compound may impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, piperidine derivatives have been shown to inhibit specific kinases, which play a crucial role in cell signaling pathways . The binding interactions of this compound with these biomolecules are essential for its biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit varying degrees of stability and degradation under different conditions . The long-term effects of this compound on cellular function are still being investigated, but it is believed to have potential therapeutic applications due to its ability to modulate key biochemical pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that piperidine derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in these pathways. Piperidine derivatives have been shown to influence metabolic flux and metabolite levels by modulating the activity of key enzymes . The specific metabolic pathways involving this compound are still being studied, but it is believed to have significant effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It is believed to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . The distribution of this compound within the body is crucial for its therapeutic potential and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is believed to be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
2-[4-(ethoxymethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-8-9-3-5-11(6-4-9)7-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOVRKHHPQNIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


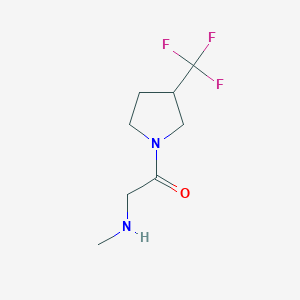
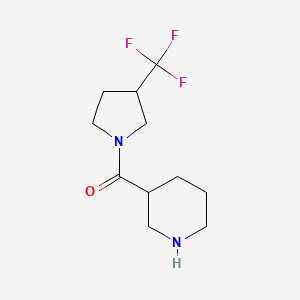
![6-(6-Chloropyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476727.png)
![1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1476728.png)
